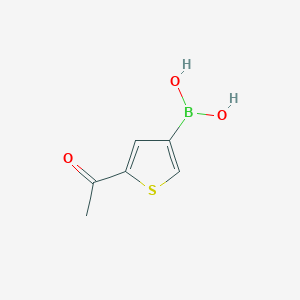

5-Acetyl-3-thienylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Acetyl-3-thienylboronic acid is an organoboron compound . It is a highly valuable building block in organic synthesis . The CAS Number of this compound is 942190-74-1 .

Synthesis Analysis

Pinacol boronic esters, which include this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This process utilizes a radical approach .Chemical Reactions Analysis

This compound, like other boronic acids, can participate in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups .Scientific Research Applications

Electrochemical Properties and Applications

5-Acetyl-3-thienylboronic acid and its derivatives exhibit remarkable electrochemical properties, especially in the presence of fluoride ions. The electrochemical analysis reveals a significant negative shift in their oxidation potentials when fluoride ions are present, attributed to the formation of negatively charged boron-ate complexes. This property has been leveraged in anodic fluorination reactions, producing mono- and trifluoro products by eliminating a boryl group. This characteristic makes such compounds useful in electrochemical applications, including the development of electroauxiliaries and fluorination agents (Suzuki et al., 2016).

Polymerization and Material Science

In material science, poly-3-thienylboronic acid has been synthesized through electrochemical polymerization, showing potential as a chemosensitive material due to its strong negative solvatochromic effect and reversible electrochromic properties. This polymer exhibits promising characteristics for application in chemosensitive materials, benefiting from the unique electrochemical behavior of 3-thienylboronic acid derivatives (Efremenko & Mirsky, 2020).

Chemical Sensing and Affinity Properties

Further exploring its utility in sensing technologies, 3-thienylboronic acid demonstrates significant affinity properties towards diol-containing compounds, as studied through isothermal titration calorimetry. This compound's ability to bind analytes like sorbitol and fructose with high binding enthalpy makes it a prospective receptor material for sensor applications, particularly in smart chemical sensors where its affinity can be electrochemically controlled (Efremenko & Mirsky, 2022).

Synthetic Chemistry and Organic Transformations

The versatility of this compound extends into synthetic chemistry, where it is utilized in the regiospecific introduction of electrophiles, facilitating the synthesis of various substituted thienylboronic acids and esters. This capacity for functionalization underlines its importance in the synthesis of complex organic molecules, providing pathways for the creation of compounds with diverse applications ranging from materials science to pharmaceuticals (Christophersen et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-Acetyl-3-thienylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and pH, can affect the efficacy and stability of the compound . .

Properties

IUPAC Name |

(5-acetylthiophen-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3S/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3,9-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXWZNDYRCDJSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)C(=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)

![(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1344603.png)